Taxinine B
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Overview
Description
Taxinine B is a natural product found in Taxus cuspidata, Taxus canadensis, and other organisms with data available.
Scientific Research Applications
Anticancer Properties and Modulation of Drug Resistance
- Anticancer Agent and Modulator of Multidrug-Resistant Tumor Cells : Taxinine B derivatives, such as Taxinine NN-1, show significant activities as modulators of multidrug-resistant cancer cells and as anticancer agents in in vitro assays based on a Hepatocellular Carcinoma (HCC) panel (Zhang, Wang, Hirose, & Ando, 2002).
- Effects on Multidrug-Resistant Tumor Cells : Taxoids like Taxinine NN-7 and 3,11-cyclotaxinine NN-2, isolated from Taxus cuspidata, have shown activity as modulators of multidrug-resistant tumor cells (Kosugi et al., 2000).
- Selective Inhibitors of DNA Polymerase Alpha : Taxinine, an intermediate of taxol metabolism, selectively inhibits DNA polymerase alpha and beta, differentiating it from taxol itself, which has no such inhibitory effect (Oshige et al., 2004).
Biological Activities and Potential Applications
- Cytotoxic Activity Against Human Cell Lines : Several neutral and basic taxoids isolated from Taxus cuspidata, including taxinine derivatives, have been evaluated for their cytotoxic activity against human cell lines, showing varying degrees of activity (Wang et al., 2008).
- Antifungal Activities : Taxinine from Taxus cuspidata var. nana exhibited antifungal activity against various plant pathogenic fungi, suggesting potential as a natural fungicide (Tachibana, Ishikawa, & Itoh, 2005).
- MDR Reversal Agents for Cancer Treatment : Novel taxinine analogues have been shown to possess multidrug resistance reversal activity, offering potential for use in combination therapies for cancer treatment (Zhao, Gu, Yin, & Chen, 2004).
Properties
Molecular Formula |
C37H44O11 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m0/s1 |
InChI Key |
SLJNSLIEGINNEE-UWUOQQJISA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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